2-Pentylfuran - 64079-01-2

2-Pentylfuran

Catalog Number: EVT-7901402
CAS Number: 64079-01-2
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-pentylfuran is a member of the class of furans that is furan in which the hydrogen at position 2 is replaced by a pentyl group. It is found in many heat-processed foods and drinks. It has a role as an Aspergillus metabolite, a human urinary metabolite, a volatile oil component, an insect repellent, a flavouring agent, a plant growth stimulator and a bacterial metabolite.
2-Pentylfuran is a natural product found in Magnolia officinalis, Daphne odora, and other organisms with data available.
2-pentylfuran is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

2-Pentylfuran is an organic compound classified as a furan derivative. It is characterized by a furan ring with a pentyl group attached to the second carbon atom. This compound is notable for its presence in various thermally processed foods and has been identified as a contributor to specific flavors, particularly in cooked rice. Its molecular formula is C9H14OC_9H_{14}O, and it has gained attention for its potential applications in food science and flavor chemistry.

Source and Classification

2-Pentylfuran is primarily generated through the thermal degradation of lipids, particularly during the Maillard reaction, which occurs when food is cooked at high temperatures. This reaction leads to the formation of various volatile organic compounds, including 2-pentylfuran, which contributes to the nutty and bean-like flavors in foods . In terms of classification, it falls under the category of alkylfurans, which are compounds containing a furan ring substituted with alkyl groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-pentylfuran can be achieved through several methods, primarily involving the oxidation of fatty acids. One common pathway is via the auto-oxidation of linoleic acid, where the compound is produced as a secondary oxidation product . Additionally, 2-pentylfuran can be synthesized through chemical reactions involving furan derivatives and aldehydes or ketones, often utilizing catalysts to enhance yield and selectivity .

  1. Auto-oxidation: This method involves exposing unsaturated fatty acids to oxygen, leading to the formation of hydroperoxides that decompose into various volatile compounds, including 2-pentylfuran.
  2. Catalytic synthesis: In this approach, furan derivatives react with aldehydes or ketones in the presence of catalysts to produce 2-pentylfuran. The use of renewable resources such as bio-derived reactants is increasingly emphasized in modern synthesis techniques .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-pentylfuran consists of a furan ring (a five-membered aromatic ring containing oxygen) with a pentyl group (a straight-chain alkane with five carbon atoms) attached at the second position. The structural representation can be depicted as follows:

C5H11C4H4O\text{C}_5\text{H}_{11}-\text{C}_4\text{H}_4\text{O}

Key data related to its molecular structure include:

  • Molecular Formula: C9H14OC_9H_{14}O
  • Molecular Weight: Approximately 142.21 g/mol
  • Boiling Point: Around 164 °C
  • Melting Point: Not extensively documented but likely exists in liquid form at room temperature.
Chemical Reactions Analysis

Reactions and Technical Details

2-Pentylfuran participates in various chemical reactions typical for furan derivatives. Key reactions include:

  1. Electrophilic Substitution: The electron-rich furan ring can undergo electrophilic substitution reactions, where electrophiles attack the ring, potentially leading to various derivatives.
  2. Oxidation Reactions: As a product of lipid oxidation, 2-pentylfuran can further react with other oxidizing agents or undergo rearrangement reactions under certain conditions.
  3. Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones to form more complex molecules used in flavoring agents or as intermediates in synthetic pathways .
Mechanism of Action

Process and Data

Data indicates that 2-pentylfuran's presence correlates with desirable flavor characteristics in certain foods, enhancing consumer acceptance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Liquid at room temperature
  • Color: Colorless to pale yellow
  • Odor: Characteristic nutty aroma
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Density: Approximately 0.87 g/cm³
  • Refractive Index: Approximately 1.448

These properties make 2-pentylfuran suitable for applications in food flavoring and fragrance formulations.

Applications

Scientific Uses

2-Pentylfuran has several applications within food science and chemistry:

  1. Flavoring Agent: It is used as a flavoring compound in various food products due to its nutty aroma.
  2. Analytical Chemistry: The compound serves as a marker for lipid oxidation processes in food quality assessments and is analyzed using gas chromatography-mass spectrometry techniques .
  3. Research Studies: Investigated for its biosynthetic pathways and potential health implications related to food consumption .
Biosynthesis and Metabolic Pathways of 2-Pentylfuran

Microbial Biosynthesis in Aspergillus fumigatus and Bacillus megaterium

2-Pentylfuran (2-PF) production is a distinctive metabolic signature of several fungal and bacterial species. In pathogenic fungi, Aspergillus fumigatus consistently produces 2-PF during growth on diverse culture media, including blood agar and nutrient agar. This volatile organic compound (VOC) is not a metabolic byproduct of mammalian systems, making it a specific biomarker for fungal activity in clinical contexts. Research demonstrates that 2-PF is also produced by related Aspergillus species (A. terreus, A. flavus, and to a lesser extent A. niger) and Fusarium spp. Among bacteria, Bacillus megaterium (strain XTBG34) and Streptococcus pneumoniae have been identified as 2-PF producers, though bacterial synthesis appears less widespread than fungal production [1] [5] [7].

The biochemical pathway in A. fumigatus involves oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid (C18:2). Enzymatic oxidation yields hydroperoxide intermediates that undergo ring closure and dehydration to form the furan ring. This pathway is oxygen-dependent and occurs during active fungal metabolism, explaining why 2-PF detection in breath samples correlates strongly with active pulmonary colonization rather than mere presence of fungal spores. Clinical validation studies detected 2-PF in breath samples from 77% of patients with confirmed A. fumigatus colonization, demonstrating its diagnostic potential [1] [7].

Table 1: Microbial Producers of 2-Pentylfuran

MicroorganismProduction IntensityBiological Context
Aspergillus fumigatusHighRespiratory infection biomarker
Fusarium spp.HighIn vitro culture
Aspergillus terreusModerateIn vitro culture
Streptococcus pneumoniaeLowLimited bacterial production
Bacillus megateriumModerateStrain XTBG34

Plant-Derived Biosynthesis in Albizia lebbeck and Stress-Induced Production

In the plant kingdom, 2-PF functions as a volatile secondary metabolite with ecological roles in defense and signaling. The tree species Albizia lebbeck (Indian siris) produces 2-PF as a component of its floral volatile blend, likely contributing to pollinator attraction. Beyond constitutive production, plants increase 2-PF synthesis under abiotic stress conditions including heat, mechanical damage, and pathogen attack. This stress-response is mechanistically linked to the oxylipin pathway, where lipoxygenase (LOX) enzymes catalyze the dioxygenation of PUFAs, generating hydroperoxy intermediates that rearrange into furan compounds [3] [5].

Genetic studies in aromatic plants and economically significant species like Ecuador's Nacional cocoa (Theobroma cacao) reveal that 2-PF belongs to a broader family of floral aroma compounds that includes linalool and 2-phenylethanol. In Nacional cocoa beans, 2-PF contributes to the prized "Arriba" floral flavor profile. Biochemical analyses indicate that plant 2-PF biosynthesis shares foundational steps with microbial pathways but is regulated by distinct genetic factors. Stress-induced production occurs when membrane lipids are oxidized following cellular damage, releasing substrate fatty acids for conversion to volatile furans [3].

Role of Lipid Peroxidation in Abiotic Formation

Non-biological formation of 2-PF occurs ubiquitously in lipid-rich matrices through autoxidation of polyunsaturated fatty acids. Linoleic acid (C18:2 ω-6) serves as the primary precursor, undergoing oxidation to form 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). This unstable hydroperoxide decomposes via multiple pathways, one yielding 2-PF through cyclization and dehydration. The reaction sequence involves:

  • Homolytic cleavage of the hydroperoxide group
  • Formation of an allylic radical
  • Cyclization via C8-C12 bonding
  • Dehydration to form the furan ring
  • Release of pentanal or incorporation of a pentyl group [2] [6]

Temperature dramatically accelerates this process, as evidenced by studies of frying oils where 2-PF concentrations reach >2% of total volatiles after thermal treatment. Oxygen availability is another critical factor, with reduced oxygen environments suppressing 2-PF formation by up to 50% at pH 7. The presence of transition metal ions (e.g., Fe²⁺, Cu⁺) further catalyzes decomposition of lipid hydroperoxides, promoting 2-PF generation in complex food matrices [2] [6].

Table 2: 2-PF Formation in Model Systems Under Different Conditions

Precursor SystemTemperatureTimeRelative 2-PF YieldKey Influencing Factors
Linoleic acid180°C2 minHighRadical initiators, oxygen
Glucose/alanine121°C2 hoursModerateMaillard reaction products
Glucose/alanine/ascorbic acid121°C2 hoursVery highAcid-catalyzed dehydration
Glucose/alanine/linoleic acid180°C2 minLowCompeting reaction pathways

Enzymatic and Non-Enzymatic Pathways in Food Matrices

Food processing and storage facilitate 2-PF generation through both enzymatic and non-enzymatic pathways:

Enzymatic pathways involve plant or microbial lipoxygenases initiating fatty acid oxidation. In cocoa fermentation, for example, endogenous bean enzymes and microbial activities during the aerobic phase generate hydroperoxide intermediates from PUFAs. Subsequent non-enzymatic steps (cyclization, dehydration) then form 2-PF. This biochemical sequence explains why 2-PF concentrations increase significantly during the fermentation and drying stages of cocoa processing [3] [6].

Non-enzymatic pathways dominate during thermal processing through three primary mechanisms:

  • Maillard reaction pathways: Strecker degradation of amino acids (particularly alanine, serine, cysteine) yields aldehydes that react with carbohydrate-derived intermediates to form furans.
  • Ascorbic acid degradation: Acid-catalyzed dehydration of ascorbic acid produces intermediates like 2,3-diketogulonic acid, which decarboxylates to form furan derivatives including 2-PF.
  • Direct fatty acid oxidation: As detailed in section 1.3, autoxidation of PUFAs generates 4-hydroxy-2-alkenals that cyclize into 2-PF. This route is particularly important in oil-rich foods like fried products, nuts, and meat [2] [6].

Analytical studies using HS-SPME-GC-MS/MS demonstrate that 2-PF forms readily in model systems containing glucose and alanine, especially when supplemented with ascorbic acid. The compound has been quantified in diverse commercial products including fried snacks (0.5-2% of total volatiles), canned fruits, juices, and thermally processed sauces. Food matrix composition significantly influences formation kinetics, with lipid content, pH, water activity, and the presence of antioxidants (e.g., tea polyphenols, BHA) serving as key modulators of 2-PF generation [2] [6].

Properties

CAS Number

64079-01-2

Product Name

2-Pentylfuran

IUPAC Name

2-pentylfuran

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3

InChI Key

YVBAUDVGOFCUSG-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CO1

Solubility

very slightly
Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CCCCCC1=CC=CO1

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